molecular formula C25H38O3 B100131 Ophiobolin C CAS No. 19022-51-6

Ophiobolin C

Cat. No. B100131
CAS RN: 19022-51-6
M. Wt: 386.6 g/mol
InChI Key: PLWMYIADTRHIMY-BNFAVABNSA-N
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Description

The Biology of Ophiobolins

Ophiobolins are a group of sesterterpenoids produced by pathogenic fungi, primarily Bipolaris species, which are known to infect crops such as rice, maize, and sorghum. These compounds have been studied for their biological actions on plants, animals, and microorganisms, and have been identified as potential calmodulin antagonists .

Synthesis Analysis

The synthesis of ophiobolins has been explored through pharmacophore-directed retrosynthesis, leading to the creation of simplified bicyclic derivatives that retain anticancer activity. This approach has highlighted the importance of structural complexity in the selectivity of these compounds against cancer cells .

Molecular Structure Analysis

Ophiobolins possess a tricyclic 5-8-5 carbotricyclic skeleton, and to date, 49 natural ophiobolins have been identified and categorized into subgroups A–W based on their order of discovery. The structural variations of ophiobolins contribute to their diverse biological and pharmacological properties .

Chemical Reactions Analysis

Ophiobolin A has been shown to interact with calmodulin, a calcium-binding messenger protein, inhibiting its activity. This interaction is believed to involve a covalent modification of the protein by ophiobolin A, which may be a key aspect of its phytotoxic action .

Physical and Chemical Properties Analysis

Ophiobolins have been isolated from various sources, including the mangrove fungus Aspergillus ustus. These compounds exhibit cytotoxicity against a range of human cancer cell lines, with IC50 values ranging from 0.6 to 9.5 µM. The absolute configurations of new ophiobolin compounds have been elucidated through spectroscopic analysis, chemical methods, and quantum ECD calculations .

Biological Activities and Case Studies

Ophiobolins have demonstrated a broad spectrum of biological activities, including phytotoxic, antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting effects. They have shown promise as drug candidates due to their anti-proliferative activities against various cancer cell lines, including multidrug resistance cells and cancer stem cells. However, the pharmacological mechanisms of ophiobolins still require further research .

In a case study involving ophiobolin O, the compound induced apoptosis and cell cycle arrest in human breast cancer MCF-7 cells through the activation of MAPK signaling pathways . Another study found that ophiobolin A displayed higher in vitro growth-inhibitory effects in mammalian cells compared to plant cells and exhibited in vivo antitumor activity in a mouse melanoma model .

Scientific Research Applications

Biological and Pharmacological Characteristics

Ophiobolin C, as a member of the ophiobolins, exhibits diverse biological and pharmacological properties. These include activities such as phytotoxic, antimicrobial, nematocidal, cytotoxic, and anti-influenza. They are promising drug candidates due to their anti-proliferative actions against various cancer cell lines, multidrug resistance cells, and cancer stem cells. The mechanisms and structure–activity relationships of these molecules are crucial for future developments and applications (Tian, Deng, & Hong, 2017).

Mode of Action and Potential Uses

Ophiobolin C, produced by pathogenic fungi like Bipolaris species, has shown significant biological actions in plants, animals, and microorganisms. It potentially functions as a calmodulin antagonist, highlighting its diverse biological effects and potential therapeutic applications (Au, Chick, & Leung, 2000).

Structural Insights and Activity Relationships

The structure-activity relationships of ophiobolin C and its derivatives provide insights into their bioactivity. The variations in bioactivity are attributed to the steric aspects of functional groups, suggesting directions for the design and synthesis of active molecules in this class (Ren et al., 2018).

Cytotoxic Effects and Therapeutic Potential

Research on ophiobolin C demonstrates its cytotoxicity towards leukemia cells, indicating its potential as a therapeutic agent. It's been found to induce apoptosis in cancer cells at nanomolar concentrations, revealing its potency and specificity (Bladt et al., 2013).

Anti-proliferative Effects on Cancer Cells

Ophiobolin O, closely related to ophiobolin C, has shown anti-proliferative effects on human breast cancer cells, suggesting a similar potential for ophiobolin C in cancer treatment. This includes inducing cell cycle arrest and activating key signaling pathways leading to cancer cell apoptosis (Yang et al., 2012).

Biosynthesis and Production Enhancement

The biosynthesis of ophiobolin C involves multiple gene clusters, highlighting the complexity of its production. Advances in understanding these biosynthetic pathways can aid in the development of methods for efficient production, crucial for its pharmaceutical application (Chai et al., 2016).

Mechanism of Action as a Cell Cycle Inhibitor

Studies have revealed that ophiobolin A, related to ophiobolin C, acts as a cell cycle inhibitor. It influences the redox metabolism and the distribution of glutathione in cells, providing insights into its mechanism of action which may be similar for ophiobolin C (Locato et al., 2015).

Herbicidal Potential

Ophiobolin C's relatives, like ophiobolin A, have been studied for their herbicidal potential, indicating a potential application of ophiobolin C in agriculture as a natural herbicide (Evidente et al., 2006).

Interaction with Signaling Pathways in Cancer Cells

Further research on ophiobolin O suggests interactions with key signaling pathways in cancer cells, providing a theoretical basis for the use of ophiobolin C in cancer therapy (Lv et al., 2015).

Safety And Hazards

Ophiobolin C is toxic if swallowed . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and seek medical advice immediately if swallowed .

properties

IUPAC Name

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMYIADTRHIMY-BNFAVABNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ophiobolin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
M Rowley, M Tsukamoto, Y Kishi - Journal of the American …, 1989 - ACS Publications
… This stereochemical assignment was later proven correct by successful conversionof 7 into ophiobolin C. Having completed the synthesis of the right hand portion of ophiobolin C, we …
Number of citations: 144 pubs.acs.org
M Masi, R Dasari, A Evidente, V Mathieu… - Bioorganic & medicinal …, 2019 - Elsevier
… Total synthesis of (+)-ophiobolin C by Kishi and co-workers … These investigators synthesized ophiobolin C (3) in enantiopure form starting from camphor bromide 95 (Figure 8). Using a …
Number of citations: 41 www.sciencedirect.com
K Tsuna, N Noguchi, M Nakada - Angewandte Chemie, 2011 - Wiley Online Library
… However, the total synthesis of ophiobolins has been limited to only one example, that of (+)-ophiobolin C by Kishi and co-workers. 9c Herein, we report the first enantioselective total …
Number of citations: 53 onlinelibrary.wiley.com
BK Choi, PTH Trinh, HS Lee, BW Choi, JS Kang… - Marine drugs, 2019 - mdpi.com
… spectra of 1 resembled those of 6-epi-ophiobolin C (6) except for the presence of two olefinic … 1 H NMR data of 1 with those of 6-epi-ophiobolin C (6) also supported the fact that the A/B …
Number of citations: 40 www.mdpi.com
H Wei, T Itoh, M Kinoshita, Y Nakai, M Kurotaki… - Tetrahedron, 2004 - Elsevier
… whose absolute stereostructure was determined by X-ray crystallography of its bromo-methoxy derivative, and ophiobolin C, 9 of which asymmetric total synthesis has been …
Number of citations: 115 www.sciencedirect.com
A Tsipouras, AA Adefarati, JS Tkacz, EG Frazier… - Bioorganic & Medicinal …, 1996 - Elsevier
… 14 The effect of ophiobolin C (3) on [3H]ivermectin binding is shown in Figure 2. Ophiobolin C … Tritiated ophiobolin C was prepared in order to directly determine whether there is a high …
Number of citations: 63 www.sciencedirect.com
K Narita, R Chiba, A Minami, M Kodama, I Fujii… - Organic …, 2016 - ACS Publications
… gene cluster gave unexpected products, and that of oblB Bm /oblB Ev from the gene cluster of ophiobolin producers, with oblD Bm as the transporter, yielded intermediate ophiobolin C …
Number of citations: 35 pubs.acs.org
LIU Meng-Ting, HE Yan, S Ling, HU Zheng-Xi… - Chinese journal of …, 2019 - Elsevier
Bipolarins A–H (1–8), eight new tetracyclic ophiobolin-type sesterterpenes featuring a rare oxaspiro[4.4]nonane moiety, were isolated from cultures of fungus Bipolaris sp. TJ403-B1. …
Number of citations: 27 www.sciencedirect.com
W Tian, Z Deng, K Hong - Marine drugs, 2017 - mdpi.com
Ophiobolins (Ophs) are a group of tricarbocyclic sesterterpenoids whose structures contain a tricyclic 5-8-5 carbotricyclic skeleton. Thus far, 49 natural Ophs have been reported and …
Number of citations: 55 www.mdpi.com
W Yuan, S Lv, L Chen, Y Zhao, Z Deng… - Applied Microbiology and …, 2019 - Springer
Ophiobolins (ophs) are characteristic 5-8-5 tricyclic sesterterpenes with potential pharmaceutical activities. Ophiobolin synthase is a bifunctional terpene synthase (BTS) that catalyzes …
Number of citations: 14 link.springer.com

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